molecular formula C11H14ClN3S B2859306 n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine CAS No. 2178687-82-4

n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine

Cat. No.: B2859306
CAS No.: 2178687-82-4
M. Wt: 255.76
InChI Key: BICHROAIEFZALT-UHFFFAOYSA-N
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Description

n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine is a synthetic compound that features a unique combination of a thietane ring, an imidazole ring, and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazole derivatives is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines . The thietane ring can be introduced through a cyclization reaction involving a suitable precursor . The final step involves the alkylation of the imidazole ring with a prop-2-ynyl group under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic the structure of natural nucleosides, allowing the compound to bind to and inhibit enzymes involved in nucleic acid synthesis . The thietane ring may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-[(5-Chloro-1-methyl-1h-imidazol-2-yl)methyl]-n-(prop-2-yn-1-yl)thietan-3-amine is unique due to its combination of a thietane ring and a prop-2-ynyl group, which are not commonly found in other imidazole derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(5-chloro-1-methylimidazol-2-yl)methyl]-N-prop-2-ynylthietan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c1-3-4-15(9-7-16-8-9)6-11-13-5-10(12)14(11)2/h1,5,9H,4,6-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICHROAIEFZALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1CN(CC#C)C2CSC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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